molecular formula C11H17NO2 B1444187 3-Amino-1-(2-ethoxyphenyl)propan-1-ol CAS No. 1312133-33-7

3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Cat. No.: B1444187
CAS No.: 1312133-33-7
M. Wt: 195.26 g/mol
InChI Key: JBNLSRIFMKAZQB-UHFFFAOYSA-N
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Description

3-Amino-1-(2-ethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO2 It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol typically involves the reaction of 2-ethoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogen in the presence of a catalyst, to yield the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-ethoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-ethoxyphenylpropanone.

    Reduction: Formation of 3-amino-1-(2-ethoxyphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-(2-ethoxyphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropan-1-ol: A simpler analog with a similar structure but lacking the ethoxyphenyl group.

    3-Diethylamino-1-propanol: Contains a diethylamino group instead of an amino group, leading to different chemical properties.

Uniqueness

3-Amino-1-(2-ethoxyphenyl)propan-1-ol is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from simpler analogs and can provide additional functionality in various applications.

Properties

IUPAC Name

3-amino-1-(2-ethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-14-11-6-4-3-5-9(11)10(13)7-8-12/h3-6,10,13H,2,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNLSRIFMKAZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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